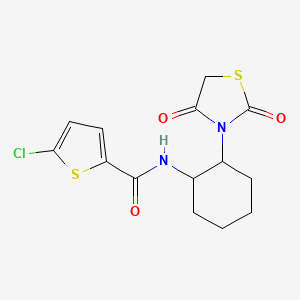

5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Application : 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide (referred to as compound 5) acts as an oral, direct inhibitor of Factor Xa (FXa). FXa plays a central role in the blood coagulation cascade. By inhibiting FXa, this compound reduces thrombin generation, preventing excessive clot formation without affecting existing thrombin levels .

- Application : 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide derivatives have shown strong antitumor activity as dual CDK6 and CDK9 inhibitors. Compound 66, after structural optimization, emerged as the most active dual inhibitor with balanced efficacy against both targets and improved selectivity over CDK2 .

- Application : Although specific studies on this compound’s antimicrobial activity are limited, exploring its potential as an antimicrobial agent could be valuable. Further research is needed to assess its effectiveness against bacterial and fungal infections .

- Application : 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide’s neutral ligand chlorothiophene allows for a combination of excellent oral bioavailability and high potency. This property makes it an attractive candidate for oral administration in drug formulations .

Antithrombotic Agent

Anticancer Potential

Antimicrobial Properties

Drug Development

Wirkmechanismus

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic agents . It also seems to have some activity against CDK6 and CDK9, which are promising targets for cancer treatment .

Mode of Action

The compound interacts with the S1 subsite of FXa, which allows for a combination of good oral bioavailability and high potency . It also binds directly to CDK6/9, resulting in suppression of their downstream signaling pathway .

Biochemical Pathways

The compound affects the coagulation pathway by inhibiting FXa . It also affects cell cycle progression and induces cellular apoptosis by inhibiting CDK6/9 .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .

Result of Action

The compound’s action results in the prevention and treatment of thromboembolic diseases by inhibiting FXa . It also inhibits cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S2/c15-11-6-5-10(22-11)13(19)16-8-3-1-2-4-9(8)17-12(18)7-21-14(17)20/h5-6,8-9H,1-4,7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFWBXYNKJDGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=C(S2)Cl)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)

![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)